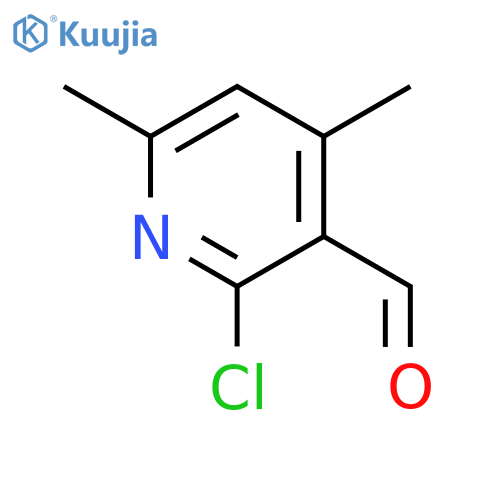Cas no 91591-77-4 (2-chloro-4,6-dimethyl-3-Pyridinecarboxaldehyde)

91591-77-4 structure
商品名:2-chloro-4,6-dimethyl-3-Pyridinecarboxaldehyde
2-chloro-4,6-dimethyl-3-Pyridinecarboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-chloro-4,6-dimethyl-3-Pyridinecarboxaldehyde
- 2-chloro-4,6-dimethylpyridine-3-carbaldehyde
- 2-Chloro-4,6-dimethylpyridine-3-carboxaldehyde
- 3-Pyridinecarboxaldehyde,2-chloro-4,6-dimethyl-
- DTXSID50455344
- FT-0767640
- AKOS006229502
- 91591-77-4
-
- MDL: MFCD11044288
- インチ: InChI=1S/C8H8ClNO/c1-5-3-6(2)10-8(9)7(5)4-11/h3-4H,1-2H3
- InChIKey: KDBVHERPAPVWHV-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=NC(=C1C=O)Cl)C
計算された属性
- せいみつぶんしりょう: 169.02900
- どういたいしつりょう: 169.0294416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 30Ų
じっけんとくせい
- PSA: 29.96000
- LogP: 2.16430
2-chloro-4,6-dimethyl-3-Pyridinecarboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1110577-1g |
2-Chloro-4,6-dimethylpyridine-3-carboxaldehyde |
91591-77-4 | 95% | 1g |
$585 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1110577-1g |
2-Chloro-4,6-dimethylpyridine-3-carboxaldehyde |
91591-77-4 | 95% | 1g |
$585 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1110577-1g |
2-Chloro-4,6-dimethylpyridine-3-carboxaldehyde |
91591-77-4 | 95% | 1g |
$585 | 2025-03-01 |
2-chloro-4,6-dimethyl-3-Pyridinecarboxaldehyde 関連文献
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
91591-77-4 (2-chloro-4,6-dimethyl-3-Pyridinecarboxaldehyde) 関連製品
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量